Lipophilicity Shift: Ethyl Ester vs. Free Acid (LogP Comparison)
Esterification of the carboxylic acid moiety in 3,4-methylenedioxymandelic acid to form the ethyl ester results in a measurable increase in lipophilicity, which is a critical determinant of passive membrane diffusion. The predicted LogP for ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate is 1.01 [1], whereas the corresponding free acid (3,4-methylenedioxymandelic acid, CID 119618) has an XLogP3 of 0.8 [2]. This ~26% increase in calculated lipophilicity can significantly impact the compound's distribution in biphasic systems, biological membranes, and chromatographic retention.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 1.01 |
| Comparator Or Baseline | 3,4-Methylenedioxymandelic acid (XLogP3): 0.8 |
| Quantified Difference | ΔLogP = +0.21 (~26% increase) |
| Conditions | In silico prediction; XLogP3 computed by PubChem 2.2; target LogP predicted |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and alter pharmacokinetic distribution, making the ethyl ester more suitable for applications requiring cellular uptake or blood-brain barrier penetration compared to the more polar free acid.
- [1] ChemSrc. benzo[1,3]dioxol-5-ylhydroxyacetic acid ethyl ester. LogP 1.01180. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 119618, 3',4'-Methylenedioxymandelic acid. XLogP3 0.8. View Source
